molecular formula C9H9NO3 B13111707 2-Formyl-3-methoxybenzamide

2-Formyl-3-methoxybenzamide

Cat. No.: B13111707
M. Wt: 179.17 g/mol
InChI Key: HJXMOAKFWOVKMK-UHFFFAOYSA-N
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Description

2-Formyl-3-methoxybenzamide is a benzamide derivative characterized by a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the benzene ring.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-formyl-3-methoxybenzamide

InChI

InChI=1S/C9H9NO3/c1-13-8-4-2-3-6(9(10)12)7(8)5-11/h2-5H,1H3,(H2,10,12)

InChI Key

HJXMOAKFWOVKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-methoxybenzamide typically involves the formylation of 3-methoxybenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at temperatures around 0-10°C, to yield the desired formylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Formyl-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP). This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : A benzamide derivative with a 3-methyl group and a bulky N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Key Features :
    • Contains an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization .
    • The methyl group at the 3-position enhances steric hindrance compared to the methoxy group in 2-Formyl-3-methoxybenzamide.
  • Comparison :
    • Unlike this compound, this compound lacks a reactive formyl group, limiting its utility in nucleophilic addition reactions.
    • The methoxy group in this compound may improve solubility in polar solvents compared to the methyl group in this analog.
2.2. 4-(Benzyloxy)-3-phenethoxybenzaldehyde
  • Structure : A benzaldehyde derivative with bulky benzyloxy and phenethoxy substituents at the 3- and 4-positions.
  • Key Features :
    • The formyl group enables condensation reactions (e.g., hydrazide formation), as seen in benzamide synthesis .
    • Bulky ether groups reduce reactivity in sterically demanding reactions.
  • Comparison: this compound’s methoxy group is less sterically hindered than the phenethoxy group in this compound, facilitating faster reaction kinetics in substitution or coupling reactions.
2.3. N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives
  • Structure : Benzohydrazides fused with a benzimidazole ring and substituted benzylidene groups.
  • The benzimidazole moiety enhances planar rigidity, which is absent in this compound.
  • Comparison :
    • The hydrazide functionality in these derivatives offers distinct coordination chemistry compared to the amide group in this compound.
    • Both compounds highlight the versatility of formyl-containing precursors in generating diverse heterocyclic systems.

Data Table: Structural and Functional Comparisons

Compound Key Functional Groups Reactivity/Applications Key Differences from this compound References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate group Metal-catalyzed C–H functionalization Lacks formyl group; higher steric hindrance
4-(Benzyloxy)-3-phenethoxybenzaldehyde Formyl, benzyloxy, phenethoxy Aldehyde-based condensation Bulky ether groups reduce reactivity
Benzohydrazide derivatives Benzimidazole, hydrazide, formyl Heterocyclic synthesis Contains benzimidazole; lacks methoxy group

Research Findings and Implications

  • Synthetic Strategies : The condensation of formyl-containing precursors with amines or hydrazines (e.g., and ) could be adapted for this compound synthesis.
  • Reactivity : The formyl group in this compound is expected to exhibit higher electrophilicity than methyl or ether-substituted analogs, favoring nucleophilic additions.
  • Applications: Potential uses include serving as a ligand in coordination chemistry (due to the formyl and methoxy groups) or as an intermediate in pharmaceutical synthesis.

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